molecular formula C22H25N3O4S B2474698 N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1234940-39-6

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2474698
CAS No.: 1234940-39-6
M. Wt: 427.52
InChI Key: GCTRJVXIVCEYFV-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is an intricate organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves a series of meticulously planned chemical reactions. A common synthetic route starts with the derivatization of nicotinic acid to form 2-(methylthio)nicotinic acid. This compound is then coupled with piperidin-4-ylmethanol under specific catalytic conditions to yield the intermediate product. The final step involves the cyclization with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid to form the target compound. Reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and catalysts like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yield and cost efficiency. This often involves the use of bulkier reagents and scalable reactors, along with continuous monitoring and quality control to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.

  • Reduction: : Reduction reactions may target the carbonyl group in the carboxamide, potentially reducing it to an amine.

  • Substitution: : Nucleophilic substitution can occur at the nicotinoyl or benzo[dioxine] moieties, depending on the reagents and conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic agents like halides or amines, under basic or acidic conditions, facilitate substitution reactions.

Major Products

The products formed from these reactions depend heavily on the reagents and conditions used. Oxidation typically produces sulfoxides and sulfones, while reduction can yield primary or secondary amines. Substitution reactions can lead to a variety of derivatives with altered functional groups.

Scientific Research Applications

  • Chemistry: : Its unique structure makes it a candidate for studying complex organic synthesis and reaction mechanisms.

  • Biology: : Researchers explore its interactions with biological macromolecules, investigating potential bioactivity.

  • Medicine: : The compound's structural properties suggest possible applications in drug development, particularly as a pharmacophore for designing novel therapeutic agents.

Mechanism of Action

The mechanism by which N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to bind to specific active sites, potentially inhibiting or modulating biological pathways. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparing N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide with other similar compounds highlights its unique attributes. Compounds like nicotinoyl derivatives or other piperidinyl compounds may share some functional similarities, but the presence of the methylthio group and the benzo[dioxine] moiety offers distinct reactivity and interaction potential.

Similar Compounds

  • Nicotinoyl derivatives

  • Piperidinyl compounds

  • Benzo[dioxine] derivatives

Properties

IUPAC Name

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-30-21-16(5-4-10-23-21)22(27)25-11-8-15(9-12-25)13-24-20(26)19-14-28-17-6-2-3-7-18(17)29-19/h2-7,10,15,19H,8-9,11-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTRJVXIVCEYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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